Vermeerin

Antimicrobial screening Gram‑positive pathogen selectivity Structure–activity relationship

Vermeerin is the only Hymenoxys robusta metabolite (among six co-isolated) exhibiting anti-S. aureus activity without human macrophage cytotoxicity-addressing the need for narrow-spectrum antistaphylococcal leads that avoid microbiome disruption. • Selective anti-S. aureus with no macrophage cytotoxicity vs. co-metabolites • Stable crystalline dilactone (mp 143 °C); logP 1.02, 0 HBD, 0 Ro5 violations • Insect antifeedant (S. exigua); chem. probe for desmin disruption assays & LC-MS calibration

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
CAS No. 16983-23-6
Cat. No. B100385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVermeerin
CAS16983-23-6
Synonymsvermeerin
vermeerin, (3aR-(3aalpha,4abeta,8aalpha,9alpha,10aalpha))-isome
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC1CC2C(CC3(C1CC(=O)OC3)C)C(=C)C(=O)O2
InChIInChI=1S/C15H20O4/c1-8-4-12-10(9(2)14(17)19-12)6-15(3)7-18-13(16)5-11(8)15/h8,10-12H,2,4-7H2,1,3H3/t8-,10-,11+,12+,15-/m1/s1
InChIKeyGKYRUDQNQRLJRF-UXVFLIALSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vermeerin Baseline Overview


Vermeerin (CAS 16983-23-6) is a sesquiterpenoid dilactone (δ‑lactone) with the molecular formula C15H20O4 and a molecular weight of 264.32 g/mol, bearing five defined stereocenters [1]. It was first characterized as the crystalline dilactone of vermeeric acid—the physiologically active principle responsible for “vomiting disease” in sheep following ingestion of Geigeria africana [2], and has also been isolated from the Asteraceae species Hymenoxys robusta alongside other 3,4‑seco‑pseudoguaianolides [3].

Natural product dilactone scaffold
Stable sesquiterpenoid with defined stereochemistry for procurement as a crystalline reference standard.
Antimicrobial screening context
Supports Gram-positive pathogen selectivity studies, with reported anti‑S. aureus activity in co‑isolated metabolite panels.
Insect feeding deterrence research
Reported antifeedant phenotype may support gustatory receptor antagonist studies in lepidopteran pest models.

Vermeerin Differentiation from In‑Class Lactones


Despite sharing the sesquiterpene lactone scaffold with compounds such as geigerin, ivalin, and various seco‑pseudoguaianolides, vermeerin displays a unique dilactone architecture (incorporating both a γ‑ and a δ‑lactone ring) that is absent in its closest structural analogs [1]. This bifunctional lactone arrangement renders vermeerin the stable, isolable form of the otherwise air‑sensitive vermeeric acid, directly affecting its physicochemical properties (e.g., a defined melting point of 143 °C) and its biological behavior [2]. Furthermore, direct comparative bioassays demonstrate that in‑class compounds do not share the same bioactivity profile: among six structurally related metabolites co‑isolated from H. robusta, only vermeerin exhibited selective anti‑Staphylococcus aureus activity without cytotoxicity toward human macrophages [3]. Such compound‑specific pharmacology precludes the substitution of vermeerin with other sesquiterpene lactones in studies targeting Gram‑positive bacterial pathogens or insect feeding deterrence.

Property
Vermeerin (Target)
In‑Class Lactones (May Not Substitute)
Lactone architecture
Unique γ‑ and δ‑dilactone scaffold
Mono‑lactone structures may shift physicochemical and stability profiles
Antimicrobial selectivity
Selective anti‑S. aureus activity reported; no cytotoxicity toward human macrophages
Co‑isolated seco‑pseudoguaianolides showed no activity in the same panel
Chemical stability
Stable, crystalline solid (MP 143 °C)
Vermeeric acid is air‑sensitive; structural analogs may lack reproducible solid‑state data

Vermeerin Differentiation Evidence


Selective Anti‑S. aureus Activity vs. Co‑Isolated Metabolites

In a panel of six compounds isolated from the same Hymenoxys robusta extract, comprising two inositol derivatives and four 3,4‑seco‑pseudoguaianolides, only vermeerin displayed detectable antimicrobial activity specifically against Staphylococcus aureus. The five comparator compounds—three new seco‑pseudoguaianolides (1–3) and two new inositol derivatives (5–6)—showed no activity against any bacterial or fungal strain tested [1]. Furthermore, vermeerin was the sole compound in the panel to be tested against human‑derived macrophages and was found to have no toxicity at the concentrations evaluated, while the other compounds were not active enough to warrant this safety testing [1].

Anti‑S. aureus vs. Co‑Metabolites
Head-to-head
Vermeerin: active against S. aureus, not cytotoxic to human macrophages. 5 co‑isolated compounds: inactive against all tested strains.
Supports antimicrobial screening context
Selectivity window not yet quantified; data to verify in independent labs
Antimicrobial screening Gram‑positive pathogen selectivity Structure–activity relationship

Dual‑Lactone Architecture: Stability vs. Mono‑Lactones

Vermeerin is the dilactone (γ‑ and δ‑lactone rings) of the biologically active but air‑sensitive vermeeric acid [1]. While the parent acid is optically inactive and chemically reactive (loses two water molecules to form vermeerin upon standing in air), vermeerin itself is a stable, crystalline solid with a reproducible melting point of 143 °C, enabling definitive solid‑state characterization [1]. By contrast, closely related Geigeria sesquiterpene lactones such as geigerin and ivalin are mono‑lactones that do not derive from a stable dilactone precursor and for which melting‑point data were not established in the original isolation literature [2].

Dilactone Stability vs. Mono‑Lactones
Class-level
Stable crystalline dilactone; MP 143 °C. Vermeeric acid is air‑sensitive and non‑crystalline.
Enables reference standard workflow
Solid‑state context for geigerin/ivalin not established
Natural product chemistry Lactone ring stability Crystallinity and purity assessment

Antifeedant Effect vs. Phagostimulatory Co‑Metabolites

In a controlled feeding assay using Spodoptera exigua (armyworm) larvae, vermeerin demonstrated a pronounced antifeedant effect, whereas an inositol derivative and hymenolides isolated from the same Hymenoxys robusta extract stimulated larval feeding [1]. Although raw extracts also frequently show antifeedant or toxic properties, only vermeerin among the pure compounds combined this behavioral deterrence with the specific antimicrobial selectivity described above, highlighting its unique multi‑target profile [1]. These differential bioactivity data are qualitative (direction of feeding behavior) rather than expressed as a numerical antifeedant index in the primary publication.

Antifeedant vs. Phagostimulants
Head-to-head
Vermeerin deterred S. exigua feeding; inositol derivative and hymenolides stimulated feeding.
Supports insect feeding deterrence model
Qualitative behavioral endpoint; exact index not reported
Insect feeding deterrence Pest control development Agriculture biotechnology

Myotoxic Principle of Vermeersiekte

Vermeerin is one of the three sesquiterpene lactones (alongside geigerin and ivalin) consistently identified as toxic principles in Geigeria‑induced “vermeersiekte,” a myotoxic syndrome affecting sheep [1]. Striated muscle lesions, including disruption of the intermediate filament desmin at 2.0–5.0 mM geigerin in murine C2C12 myoblasts, have been characterized for this compound class [2]. Vermeerin is unique in that it is the directly isolable, stable dilactone form of the physiological precursor vermeeric acid, which was shown to cause acute vermeersiekte at oral doses of 10–15 g in sheep [3]. This positions vermeerin as the chemical standard of choice for toxicological studies seeking to reproduce or neutralize vermeeric acid‑mediated myotoxicity from a well‑characterized, stable material.

Myotoxic Principle Context
Class-level
Stable dilactone of vermeeric acid; acute myotoxicity of parent acid established in sheep at 10–15 g oral dose.
Supports veterinary toxicology model
Vermeerin-specific myoblast data not reported; class-level inference
Veterinary toxicology Myotoxicity mechanism Geigeria poisoning model

Predicted Drug‑Likeness vs. Sesquiterpene Lactone Candidates

Predicted physicochemical parameters from the ACD/Labs Percepta Platform provide a baseline for comparing vermeerin with other sesquiterpene lactones. Vermeerin has a moderate predicted logP of 1.02, a polar surface area (PSA) of 53 Ų, zero hydrogen bond donors, and zero freely rotatable bonds—properties consistent with oral bioavailability (zero Rule of 5 violations) . While these values are predicted and lack a direct head‑to‑head comparison, they provide a computationally derived reference for procurement when selecting sesquiterpene lactones with favorable Lipinski parameters. Many in‑class compounds (e.g., parthenolide, which has an epoxide and a higher donor count) display different risk profiles for nonspecific reactivity, making vermeerin’s constrained, non‑epoxide dilactone scaffold an attractive candidate for scaffold‑hopping campaigns.

Predicted Drug‑Likeness
Data to verify
Predicted logP 1.02, PSA 53 Ų, HBD 0, Rule of 5 violations 0. No reactive epoxide.
Supports scaffold repurposing review
Computational prediction only; requires experimental confirmation
ADME prediction Drug-likeness Structural filtering

Vermeerin Verified Application Scenarios


Selective Anti‑S. aureus SAR Studies

Vermeerin is the only compound among six co‑isolated Hymenoxys robusta metabolites to exhibit anti‑S. aureus activity with no concurrent human macrophage cytotoxicity [1]. This selectivity profile makes it a validated, plant‑derived starting point for medicinal chemists developing narrow‑spectrum antistaphylococcal agents or resistance circumvention strategies—particularly where broad‑spectrum agents fail due to microbiome disruption. It is unsuitable for projects requiring broad‑spectrum activity or antifungal coverage.

Antifeedant Pest Control Targeting Lepidoptera

Because vermeerin uniquely deterred feeding in Spodoptera exigua larvae while co‑occurring inositol derivatives and hymenolides stimulated feeding [2], vermeerin is a high‑interest standard for entomology groups investigating gustatory receptor antagonists or crop protection antifeedants. Its contrasting activity with co‑metabolites provides an internal experimental validation set within a single plant metabolome.

Vermeersiekte Myotoxicity Research

As the stable, crystalline dilactone form of vermeeric acid—the acute myotoxic principle causing vermeersiekte in sheep at oral doses of 10–15 g [3]—vermeerin serves as the chemical probe of choice for in vitro myoblast desmin disruption assays and for calibrating analytical methods (e.g., LC‑MS) for plant intoxication monitoring. It is preferred over the labile, non‑crystalline vermeeric acid for any reproducible toxicological challenge study.

Natural Product Scaffold Repurposing for Drug Libraries

Vermeerin’s predicted physicochemical profile (logP 1.02, PSA 53 Ų, zero HBD, zero Rule of 5 violations) and its constrained dilactone architecture without reactive electrophilic groups (e.g., epoxides) make it a candidate for fragment‑based or scaffold‑hopping library inclusion. It is particularly suited for programs requiring low‑molecular‑weight, ligand‑efficient starting points that avoid the nonspecific thiol reactivity common to many sesquiterpene lactones.

Application
Selection Property
Validation Focus
Anti‑S. aureus SAR studies
Antimicrobial screening context
Selectivity window over human macrophage endpoints
Lepidopteran antifeedant research
Insect feeding deterrence model
Behavioral endpoint reproducibility in choice assays
Vermeersiekte myotoxicity studies
Veterinary toxicology model context
Myoblast desmin disruption assay validation
Natural product scaffold repurposing
Predicted ligand efficiency profile
Experimental logP, solubility, and stability verification
Quote Request

Request a Quote for Vermeerin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.